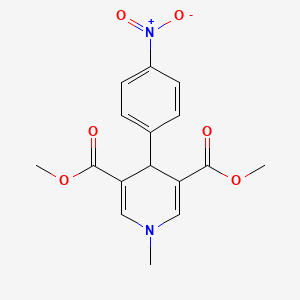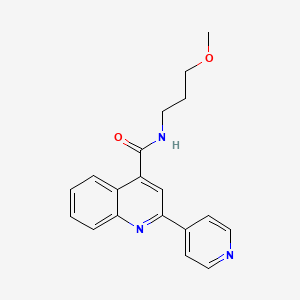![molecular formula C31H33N5O4S B11211998 3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11211998.png)
3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the quinazolinone family and contains several functional groups.
- Quinazolinones are heterocyclic compounds with a quinazoline ring fused to a benzene ring. They exhibit diverse biological activities.
- Our compound features a piperazine moiety, which is commonly found in agrochemicals and pharmaceuticals due to its favorable pharmacokinetic properties.
- The incorporation of piperazine into biologically active compounds often involves Mannich reactions .
Preparation Methods
- The synthesis of this compound involves a three-step protocol:
Mannich Reaction: The starting materials are reacted via a Mannich reaction to introduce the piperazine ring.
Subsequent Transformations: Further transformations lead to the formation of the quinazolinone core.
Thione Formation: Finally, the thione group is introduced.
- Detailed reaction conditions and industrial production methods would require further research.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups.
Scientific Research Applications
Medicine: Investigate its potential as an antibacterial, antifungal, or antiviral agent.
Chemistry: Explore its reactivity in synthetic transformations.
Biology: Assess its impact on cellular processes.
Industry: Consider applications in drug development or materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other quinazolinones.
Similar Compounds: Explore related compounds, such as other quinazolinones or piperazine derivatives.
Remember that this compound’s detailed characterization and applications would require in-depth research
Properties
Molecular Formula |
C31H33N5O4S |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C31H33N5O4S/c1-39-26-9-6-24(7-10-26)33-12-14-35(15-13-33)29(37)23-4-2-22(3-5-23)21-36-30(38)27-20-25(34-16-18-40-19-17-34)8-11-28(27)32-31(36)41/h2-11,20H,12-19,21H2,1H3,(H,32,41) |
InChI Key |
WWJXIRHHDMTYSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11211923.png)
![1-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211931.png)
![1-(4-Fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B11211937.png)

![1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11211946.png)
![7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211951.png)
![N-(4-butylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211958.png)
![2-[(2-Fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11211966.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11211974.png)
![ethyl 2-(2-((4-benzyl-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11211979.png)
![2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide](/img/structure/B11211980.png)

![7-(2,3-Dimethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11211992.png)
